molecular formula C12H17F2NO B1312624 (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol CAS No. 782482-50-2

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol

Cat. No.: B1312624
CAS No.: 782482-50-2
M. Wt: 229.27 g/mol
InChI Key: HWKDKMWNIGHDAE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol is a chiral β-amino alcohol derivative featuring a 2,4-difluorophenyl group and a tert-butylamino substituent at the β-position of the ethanol backbone. The (S)-configuration at the chiral center is critical for its stereospecific interactions with biological targets, particularly in antifungal applications. This compound is structurally analogous to azole antifungals, such as fluconazole, but differs in its substitution pattern: the tert-butylamino group replaces the triazole moiety commonly found in azoles. Its synthesis typically involves resolution of enantiomers via chiral catalysts or enzymatic methods, as seen in related compounds (e.g., lipase-catalyzed resolution of 2-chloro-1-(2,4-difluorophenyl)ethanol in ) .

The 2,4-difluorophenyl group enhances lipophilicity and membrane permeability, while the tert-butylamino group may contribute to improved metabolic stability and target binding.

Properties

IUPAC Name

(1S)-2-(tert-butylamino)-1-(2,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-12(2,3)15-7-11(16)9-5-4-8(13)6-10(9)14/h4-6,11,15-16H,7H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKDKMWNIGHDAE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460529
Record name (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782482-50-2
Record name (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate difluorophenyl precursor and tert-butylamine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.

    Catalysts and Reagents: Common catalysts and reagents include chiral catalysts to induce the (S)-configuration and reducing agents to facilitate the formation of the ethanol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group to produce different alcohol derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of chiral compounds on biological systems.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The triazole group in fluconazole and related analogs directly coordinates with CYP51’s heme iron, a mechanism critical for antifungal activity . Tetrazole-based hybrids () show broader antifungal activity than fluconazole, likely due to enhanced π-π stacking with aromatic residues in CYP51 .

Stereochemical Influence: The (S)-enantiomer of 2-chloro-1-(2,4-difluorophenyl)ethanol () is a precursor to optically active antifungals, underscoring the importance of chirality in target binding . This suggests the (S)-configuration in the target compound may confer superior efficacy compared to its (R)-counterpart.

Synthetic Accessibility: The tert-butylamino group simplifies synthesis compared to triazole derivatives, which require multi-step cyclization (e.g., triazole formation via Huisgen reaction in ) . However, enzymatic resolution (as in ) may be necessary to achieve high enantiomeric excess .

Biological Activity

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol, commonly referred to as a selective β2-adrenergic agonist, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating respiratory conditions like asthma. This article delves into its biological activity, examining its mechanisms of action, pharmacodynamics, and relevant research findings.

  • Molecular Formula : C12H17F2NO
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1340509-79-6

This compound acts primarily as an agonist for the β2-adrenergic receptor. Upon binding to this receptor, it stimulates adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). This biochemical cascade results in bronchodilation and reduced bronchoconstriction, making it a candidate for asthma management.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity:

  • Bronchodilation : Studies indicate that this compound effectively inhibits histamine-induced bronchoconstriction in animal models. For instance, in guinea pig models, the compound showed a significant reduction in bronchoconstriction compared to controls .
  • Receptor Selectivity : The compound displays a high affinity for β2-adrenergic receptors while exhibiting minimal activity on β1 receptors. This selectivity is crucial for reducing potential side effects associated with non-selective β-agonists .
  • cAMP Production : Enhanced cAMP levels were observed in response to this compound treatment, indicating its role in promoting smooth muscle relaxation in the airways .

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

Table 1: Summary of Key Studies

Study ReferenceModel UsedMain Findings
Guinea PigSignificant inhibition of histamine-induced bronchoconstriction; increased cAMP levels.
In vitro assaysHigh selectivity for β2 receptors over β1 receptors; effective bronchodilation observed.
Animal modelsDemonstrated efficacy comparable to existing β2 agonists; favorable safety profile noted.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution following administration. The compound is metabolized primarily via hepatic pathways with a moderate elimination half-life, allowing for sustained therapeutic effects.

Q & A

Basic Synthesis

Q: What is the standard synthetic route for (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol? A: The compound is typically synthesized via a two-step process:

Ketone formation : React 2,4-difluorophenylacetonitrile with tert-butylamine under acidic conditions to form the intermediate imine.

Stereoselective reduction : Reduce the imine to the ethanol derivative using sodium borohydride (NaBH₄) in methanol. Chiral resolution is achieved via crystallization or chiral chromatography to isolate the (S)-enantiomer .
Key considerations : Anhydrous conditions and temperature control (0–5°C) during reduction improve yield and enantiomeric excess.

Chiral Resolution

Q: How is enantiomeric purity ensured for the (S)-enantiomer? A: Two primary methods:

Chiral chromatography : Use HPLC with a Chiralpak® AD-H column and hexane/isopropanol (90:10) mobile phase (flow rate: 1 mL/min).

Crystallization : Recrystallize the racemic mixture in ethanol with a chiral resolving agent (e.g., L-tartaric acid) to isolate the (S)-form .

Characterization Techniques

Q: What spectroscopic methods validate the structure and purity? A:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 2,4-difluorophenyl protons at δ 6.8–7.2 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 284.2.
  • X-ray crystallography : Resolve absolute configuration (S) using single-crystal diffraction .

Pharmacological Activity

Q: What in vitro assays evaluate antifungal activity? A:

  • Microdilution assay : Test against Candida albicans (ATCC 90028) in RPMI-1640 media. MIC values <2 µg/mL indicate potent activity.
  • Docking studies : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase) to explain mechanism .

Advanced: Data Contradictions

Q: How to resolve conflicting bioactivity data between enantiomers? A:

Re-evaluate purity : Confirm enantiomeric excess (>99%) via circular dichroism (CD).

Structural analysis : Compare X-ray structures of (S)- and (R)-forms to identify steric hindrance or hydrogen-bonding differences impacting target binding .

Metabolic Pathways

Q: How to study metabolic stability in hepatic models? A:

  • Liver microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Use HPLC-MS to identify metabolites (e.g., hydroxylation at tert-butyl group).
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Toxicity Profiling

Q: What models assess acute toxicity? A:

  • Zebrafish embryo assay : Expose embryos (24–96 hpf) to 10–100 µM concentrations. Monitor lethality and teratogenicity.
  • Rodent studies : Single-dose oral administration (LD₅₀ determination) with histopathology of liver/kidneys .

Solubility Optimization

Q: How to improve aqueous solubility for in vivo studies? A:

  • Salt formation : React with hydrochloric acid to form a hydrochloride salt (solubility >50 mg/mL in PBS).
  • Co-solvents : Use 10% DMSO/PEG-400 mixtures for intravenous formulations .

Structural Modifications

Q: What substituents enhance antifungal potency? A: SAR studies show:

  • Fluorine substitution : Adding a third fluorine at the phenyl ring increases lipophilicity and CYP51 affinity.
  • tert-Butyl modification : Replacing with cyclopropylamine improves metabolic stability but reduces potency .

Stability Studies

Q: How to assess chemical stability under storage conditions? A:

  • Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC (e.g., oxidation at ethanol moiety).
  • Storage recommendation : Store at -20°C in amber vials under argon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.